molecular formula C21H21N3OS B2652476 6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897466-25-0

6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No. B2652476
CAS RN: 897466-25-0
M. Wt: 363.48
InChI Key: CILIYOBWYVHEJY-CSKARUKUSA-N
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Description

“6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex compound with a benzothiazole core structure . It is a synthetic opioid typically classed as a 1-cinnamylpiperazine . The covalent bonds and functional groups present in this chemical make it a subject of interest for medicinal chemistry and drug discovery efforts .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . An accessible method has been developed for the synthesis of similar compounds . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The acute toxicity observed in animals resembled effects seen with other opioids, including increased body tone, gasping, subsequent loss of posture and death due to respiratory blockage under complete muscular relaxation .

properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIYOBWYVHEJY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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